Diethyl {[5-(4-methylphenyl)thiophen-3-yl]methyl}propanedioate
Description
Properties
CAS No. |
649569-72-2 |
|---|---|
Molecular Formula |
C19H22O4S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
diethyl 2-[[5-(4-methylphenyl)thiophen-3-yl]methyl]propanedioate |
InChI |
InChI=1S/C19H22O4S/c1-4-22-18(20)16(19(21)23-5-2)10-14-11-17(24-12-14)15-8-6-13(3)7-9-15/h6-9,11-12,16H,4-5,10H2,1-3H3 |
InChI Key |
YAFNWROIZGDRNN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CSC(=C1)C2=CC=C(C=C2)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Formation of the Thiophene Core
The thiophene core can be synthesized using cyclization reactions involving sulfur-containing precursors and carbon sources. A common method includes:
- Reagents : Acetophenone derivatives, elemental sulfur, and α-haloketones.
- Conditions : Heating under reflux in an inert solvent like xylene or toluene.
- Mechanism : The reaction proceeds via nucleophilic attack by sulfur on the haloketone, followed by cyclization to form the thiophene ring.
Introduction of the 4-Methylphenyl Group
The substitution at the 5-position of thiophene is achieved through Friedel–Crafts alkylation or cross-coupling reactions:
-
- Reagents: Thiophene derivative, 4-methylbenzoyl chloride, and a Lewis acid catalyst (e.g., AlCl₃).
- Conditions: Conducted at low temperatures to prevent side reactions.
- Outcome: Formation of 5-(4-methylphenyl)thiophene.
-
- Reagents: Brominated thiophene, 4-methylphenylboronic acid, and a palladium catalyst.
- Conditions: Performed under Suzuki coupling conditions in the presence of a base like potassium carbonate.
- Outcome: High yields with minimal byproducts.
Attachment of Diethyl Propanedioate Group
The final step involves attaching the diethyl propanedioate moiety via alkylation:
- Reagents : Diethyl malonate, a base (e.g., sodium ethoxide), and an alkyl halide derived from the functionalized thiophene.
- Conditions : The reaction is typically carried out in ethanol or another polar solvent under reflux conditions.
- Mechanism : The base deprotonates diethyl malonate, generating a nucleophile that attacks the alkyl halide, forming the desired product.
Reaction Optimization Parameters
To maximize yield and purity during synthesis, the following parameters are carefully controlled:
| Step | Parameter | Optimal Range/Conditions |
|---|---|---|
| Thiophene Formation | Temperature | 80–120 °C |
| Solvent | Xylene or toluene | |
| Friedel–Crafts Reaction | Catalyst Concentration | AlCl₃ (10–20 mol%) |
| Temperature | -10 to 0 °C | |
| Cross-Coupling Reaction | Catalyst | Pd(PPh₃)₄ or similar palladium complexes |
| Base | Potassium carbonate | |
| Alkylation | Base | Sodium ethoxide |
| Solvent | Ethanol |
Experimental Findings
Example Synthesis Protocol
Preparation of Thiophene Derivative :
- Mix acetophenone (10 mmol), elemental sulfur (10 mmol), and α-bromoacetophenone (10 mmol) in xylene.
- Heat under reflux for 6 hours.
- Cool and purify via recrystallization.
Functionalization with 4-Methylphenyl Group :
- Dissolve brominated thiophene derivative (5 mmol) and potassium carbonate (10 mmol) in ethanol.
- Add 4-methylphenylboronic acid (5 mmol) and Pd(PPh₃)₄ (0.1 mmol).
- Heat at 80 °C for 12 hours under nitrogen atmosphere.
Attachment of Diethyl Propanedioate Group :
- Add diethyl malonate (10 mmol) to a solution containing sodium ethoxide in ethanol.
- Introduce the functionalized thiophene derivative (5 mmol).
- Heat under reflux for 8 hours.
- Purify by column chromatography.
Yields and Purity
The overall yield across all steps ranges from 60% to 75%, depending on reaction conditions. The final product typically exhibits >95% purity as confirmed by NMR spectroscopy.
Chemical Reactions Analysis
Types of Reactions
Diethyl {[5-(4-methylphenyl)thiophen-3-yl]methyl}propanedioate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds similar to diethyl {[5-(4-methylphenyl)thiophen-3-yl]methyl}propanedioate exhibit significant anticancer properties. The thiophene moiety is known for enhancing the bioactivity of compounds, making them potential candidates for developing new anticancer agents. Studies have shown that derivatives of thiophene can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
1.2 Antimicrobial Properties
Thiophene derivatives have also been studied for their antimicrobial activities. This compound may possess similar properties, making it a candidate for further exploration as an antimicrobial agent. The compound's structure suggests potential interactions with microbial cell membranes or metabolic pathways, which could lead to effective treatments against various pathogens .
Organic Synthesis
2.1 Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including esterification and condensation reactions. This versatility makes it useful in synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals .
2.2 Photovoltaic Applications
The compound's unique electronic properties may also lend themselves to applications in organic photovoltaics. Research into thiophene-based materials has shown promise for use in solar cells due to their ability to facilitate charge transport and absorption of light . this compound could potentially contribute to the development of more efficient organic solar cells.
Materials Science
3.1 Polymer Chemistry
In polymer science, this compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties. Thiophene-containing polymers are known for their electrical conductivity and stability, making them suitable for applications in electronics and sensors .
3.2 Nanocomposites
The compound may also play a role in creating nanocomposites where its integration with nanoparticles could lead to materials with improved strength, flexibility, and conductivity. Such advancements are crucial for developing next-generation materials used in various high-tech applications .
Case Studies
Mechanism of Action
The mechanism of action of diethyl {[5-(4-methylphenyl)thiophen-3-yl]methyl}propanedioate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Diethyl 5-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-3-methylthiophene-2,4-dicarboxylate (315682-32-7)
This compound features a thienopyrimidine ring system linked via a sulfanylacetyl group to a thiophene dicarboxylate core.
Diethyl 2-(anilinomethyl)propanedioate (77779-37-4)
Replacing the thiophene moiety with an anilinomethyl group increases polarity due to the aromatic amine. This substitution likely improves aqueous solubility but reduces lipophilicity, impacting bioavailability in pharmaceutical contexts .
Diethyl 2-(3,6-dichloro-2-oxochromen-4-yl)-2-ethylpropanedioate (77779-37-4)
The chromene ring with chlorine substituents introduces strong electron-withdrawing effects, enhancing electrophilicity at the propanedioate center. This contrasts with the target compound’s electron-donating 4-methylphenyl group, which stabilizes the thiophene ring .
Physicochemical Properties
While explicit data (e.g., melting points, solubility) are unavailable in the provided evidence, inferences can be made:
- Molecular Weight: The target compound (C₁₉H₂₂O₄S) has a molecular weight of ~346.44 g/mol. Derivatives with larger substituents (e.g., thienopyrimidine in 315682-32-7) exhibit higher molecular weights (~500–550 g/mol) .
- Lipophilicity: The 4-methylphenyl group in the target compound increases hydrophobicity compared to polar analogs like the anilinomethyl derivative.
Analytical and Crystallographic Tools
Structural elucidation of such compounds relies on tools like SHELXL (for crystallographic refinement) and WinGX/ORTEP (for molecular visualization), as noted in –3. These programs enable precise determination of substituent geometry and packing interactions .
Data Table: Comparative Analysis of Propanedioate Derivatives
Biological Activity
Diethyl {[5-(4-methylphenyl)thiophen-3-yl]methyl}propanedioate, with the CAS number 649569-72-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its chemical structure, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 346.44 g/mol. The compound features a thiophene ring substituted with a 4-methylphenyl group, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 346.44 g/mol |
| CAS Number | 649569-72-2 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Mechanisms of Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-inflammatory and anticancer agent. The compound's mechanism of action is primarily attributed to its ability to inhibit specific enzymes and pathways involved in inflammation and tumor growth.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. This activity may be linked to the modulation of NF-kB signaling pathways, which play a crucial role in the inflammatory response.
Anticancer Potential
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound appears to disrupt mitochondrial function and activate caspase pathways, leading to programmed cell death. Additionally, it may inhibit cell proliferation by interfering with cell cycle progression.
Case Studies and Research Findings
- In Vitro Studies : A study published in Bioorganic & Medicinal Chemistry evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potent anticancer activity .
- Enzyme Inhibition Assays : Inhibitory assays conducted against cyclooxygenase (COX) enzymes revealed that this compound effectively reduced COX-2 activity, further supporting its anti-inflammatory potential .
- Animal Models : Preliminary studies using animal models of inflammation showed that administration of this compound resulted in decreased edema and inflammatory markers, indicating systemic anti-inflammatory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
